molecular formula C8H17N3 B1470921 (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine CAS No. 1428233-05-9

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine

Cat. No.: B1470921
CAS No.: 1428233-05-9
M. Wt: 155.24 g/mol
InChI Key: XCUGOQMLNXKPTR-UHFFFAOYSA-N
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Description

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine is a chemical compound known for its unique structure and versatile applications. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, which is a caged tertiary diamine. This compound is utilized in various fields, including organic synthesis, catalysis, and material science.

Mechanism of Action

Target of Action

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine, also known as 1,4-Diazabicyclo[2.2.2]octane or DABCO, is a highly nucleophilic tertiary amine base . It is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . It is used as a catalyst and reagent in polymerization and organic synthesis .

Mode of Action

The compound interacts with its targets by serving as a catalyst for many organic transformations . It combines the properties of a strong nucleophile and good nucleofugic group . This allows it to promote a variety of coupling reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways. For instance, it is used in the synthesis of piperazine derivatives . It participates in these reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[2.2.2]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .

Pharmacokinetics

The pharmacokinetic properties of (1,4-Diazabicyclo[22It is known that the compound is soluble in water and hygroscopic . This suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new compounds through various organic transformations . For example, it can lead to the synthesis of piperazine derivatives . These derivatives have shown significant biological activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is hygroscopic and has a tendency to sublimate at room temperature . Therefore, it must be stored under inert gas atmosphere in a refrigerator . Additionally, it is moderately toxic and should be handled in a fume hood .

Biochemical Analysis

Biochemical Properties

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine plays a significant role in biochemical reactions due to its strong nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is used in Baylis-Hillman reactions involving aldehydes and unsaturated ketones . The compound’s high nucleophilicity allows it to act as a catalyst in these reactions, promoting the formation of desired products efficiently.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a nucleophilic catalyst, facilitating the formation of covalent bonds between reactants. This compound can also inhibit or activate enzymes, depending on the specific reaction and conditions. For example, it promotes the formation of β-amino ketones and esters in the presence of α,β-unsaturated carbonyl compounds . These interactions at the molecular level are crucial for the compound’s catalytic activity and its ability to drive biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with formaldehyde and a secondary amine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both a nucleophile and a base makes it a versatile reagent in various synthetic applications .

Properties

IUPAC Name

1-(1,4-diazabicyclo[2.2.2]octan-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-9-6-8-7-10-2-4-11(8)5-3-10/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUGOQMLNXKPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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